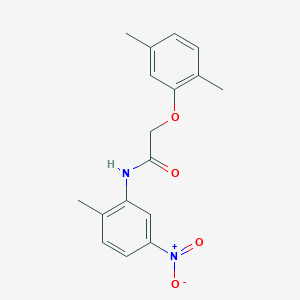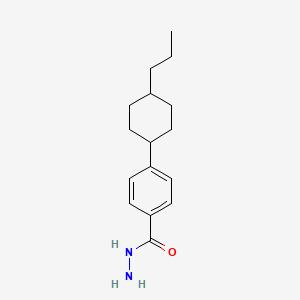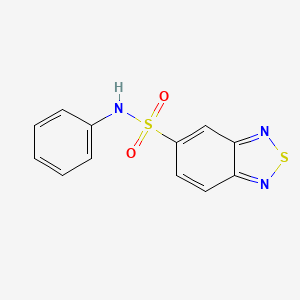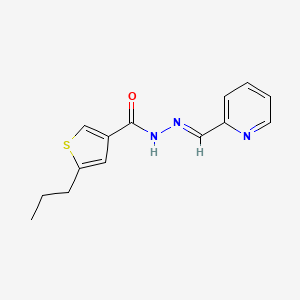![molecular formula C15H19BrN2O2 B5751696 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)
4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide, also known as BCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BCA is a derivative of benzenecarboximidamide and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves its binding to the BET protein, which contains two bromodomains that recognize acetylated lysine residues on histones. By binding to the BET protein, this compound can prevent the protein from interacting with acetylated lysine residues, thereby modulating the activity of genes that are regulated by the BET protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of genes that are involved in cell growth and differentiation. In vivo studies have shown that this compound can reduce the growth of tumors in mice, suggesting that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide in lab experiments is its specificity for the BET protein, which allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent derivatives of this compound that can be used in a wider range of experiments. Another area of interest is the identification of other proteins that may interact with this compound, which could provide new insights into the regulation of gene expression. Additionally, further studies are needed to explore the potential use of this compound as a cancer therapeutic.
Méthodes De Synthèse
The synthesis method of 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-bromoaniline with cyclohexyl isocyanate to form the intermediate product, which is then reacted with acetic anhydride to produce this compound. The synthesis method of this compound has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been used extensively in scientific research as a tool to study the function of certain proteins. This compound has been shown to bind to a specific protein, called the bromodomain and extra-terminal (BET) protein, which plays a key role in the regulation of gene expression. By binding to the BET protein, this compound can modulate the activity of genes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLCIOOTOFDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)


![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)






![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
